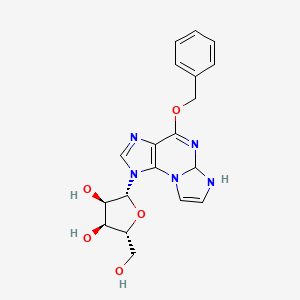

O6-苄基-N2,3-乙烯基鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

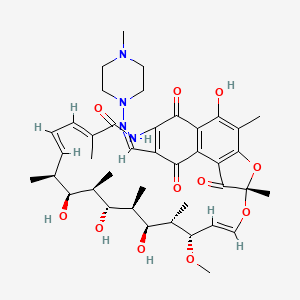

"O6-Benzyl-N2,3-etheno Guanosine" is a derivative of guanosine, a nucleoside that forms part of DNA and RNA, known for its involvement in various biological processes and potential therapeutic applications. The compound has been studied for its chemical properties, synthesis methods, and interactions, offering insights into its application in medicinal chemistry, particularly in enhancing the antitumor action of certain drugs and in the study of DNA repair mechanisms.

Synthesis Analysis

The synthesis of "O6-Benzyl-N2,3-etheno Guanosine" and related derivatives involves several key steps, including alkylation and acetylation. Studies report the synthesis of O6-(alkyl/aralkyl)guanosines and 2'-deoxyguanosine analogs, highlighting the importance of benzyl and 4-halobenzyl as O6-substituents for significant activity. The synthesis process also explores the effects of acetylation, particularly at the N2 position, on the compound's solubility and potential incorporation into DNA (Mounetou et al., 1997).

Molecular Structure Analysis

The molecular structure of "O6-Benzyl-N2,3-etheno Guanosine" derivatives has been characterized through various analytical techniques, including fluorescence, UV, and NMR data. These studies reveal the stability of the glycosyl bond in the compound and its derivatives, providing a basis for further investigation into their biological activities and interactions with DNA (Kuśmierek et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of "O6-Benzyl-N2,3-etheno Guanosine" involves its interaction with chloroethylnitrosoureas, demonstrating its potential to enhance the cytotoxic effect of these compounds against tumor cells. This interaction is mediated by the compound's ability to inhibit repairs performed by O6-alkylguanine-DNA-alkyltransferase, an enzyme involved in DNA repair (Mounetou et al., 1997).

Physical Properties Analysis

Research into the physical properties of "O6-Benzyl-N2,3-etheno Guanosine" derivatives, such as solubility and stability under various conditions, is crucial for understanding their pharmacokinetic behavior and potential therapeutic applications. These studies inform the development of more soluble and stable compounds for in vivo trials (Mounetou et al., 1997).

Chemical Properties Analysis

The chemical properties of "O6-Benzyl-N2,3-etheno Guanosine" include its interactions with DNA and potential to serve as a substrate for DNA repair proteins. This aspect is significant for its application in cancer therapy, where resistance to chemotherapy can be mediated by the DNA repair mechanism involving O6-methylguanine-DNA methyltransferase (Koyama et al., 2017).

科学研究应用

Nucleobase Protection in RNA Synthesis

在RNA固相合成中,已经开发出一种创新的保护概念,适用于鸟苷磷酰胺,如O6-苄基-N2,3-乙烯基鸟苷。这个概念对于2'-修饰鸟苷构建块的合成非常有优势,提供了比传统方法更高效的合成途径。这些新的磷酰胺与标准RNA合成和去保护过程兼容,为RNA生物物理学、生物化学和生物学应用提供了高质量的定制RNA (Jud & Micura, 2017)。

探究氢键和离子-羰基相互作用

固态17O核磁共振光谱学已被用于研究鸟嘌呤衍生物中鸟嘌呤的酮羰基氧(O6)的17O核磁共振张量。这种方法揭示了氢键G-链和G-四聚体的特性,揭示了17O化学位移张量和四极耦合张量对氢键和离子-羰基相互作用的敏感性。这些发现为在G-四链DNA和离子通道蛋白质中研究离子结合时使用固态17O核磁共振作为探针奠定了基础 (Kwan, Mo, & Wu, 2007)。

与DNA修复酶的相互作用

研究表明,O6-苄基-N2,3-乙烯基鸟苷衍生物与O6-烷基鸟嘌呤-DNA烷基转移酶(烷基转移酶)相互作用,后者是一种提供对某些癌症化疗药物的抵抗力的DNA修复酶。这些化合物的叶酸酯衍生物已被合成并测试其灭活人烷基转移酶的能力,显示出作为一类新的烷基转移酶失活剂,有望增强烷基化剂疗法的潜力 (Javanmard et al., 2007)。

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18-20,25-27H,8-9H2/t12-,14-,15-,18-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGBIKGUXWWXOT-AHQNTMFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O6-Benzyl-N2,3-etheno Guanosine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

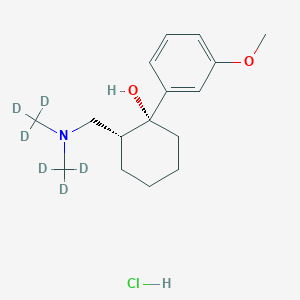

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)